![molecular formula C10H12N2O B135482 (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 137036-54-5](/img/structure/B135482.png)
(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Overview
Description
(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a seven-membered benzazepinone derivative featuring a stereospecific amino group at the 3-position. This compound serves as a key structural analogue of L-aminocaprolactam (L-ACL), a precursor in the biosynthesis of capuramycin antibiotics . Its (S)-configuration is critical for biological activity, as demonstrated in mutasynthesis studies where it was incorporated into capuramycin-like metabolites by the enzyme CapW in Streptomyces strains . Additionally, it acts as a pharmaceutical intermediate in the synthesis of antihypertensive drugs like benazepril .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 2-aminobenzylamine, which undergoes cyclization with a suitable carbonyl compound under acidic or basic conditions to form the desired benzazepine structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include nitroso, nitro, alcohol, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to known therapeutic agents facilitates the development of new drugs with enhanced efficacy.
Case Study : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
Biochemical Research
The compound is utilized in studies investigating neurotransmitter mechanisms and enzyme interactions. It aids researchers in understanding brain function and developing treatments for mental health conditions.
Example : Studies have shown that (S)-3-amino derivatives can modulate nicotinic acetylcholine receptors (nAChRs), which play a vital role in cognitive functions such as learning and memory.
Material Science
Due to its unique chemical properties, this compound is explored for creating novel materials. It can be used in the synthesis of polymers or coatings requiring specific mechanical and thermal characteristics.
Analytical Chemistry
The compound is employed as a standard in chromatographic techniques, aiding in the accurate quantification of related substances in complex mixtures. This application is vital for quality control in pharmaceutical manufacturing.
Chemical Reactions and Synthesis
This compound can undergo various chemical transformations:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The ketone group can be reduced to produce alcohol derivatives.
- Substitution : The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the ketone group in its structure allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Stereoisomers: (R)- vs. (S)-Enantiomers
The enantiomeric pair (R)- and (S)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one exhibit divergent biochemical behaviors. While the (S)-enantiomer is efficiently recognized by CapW for N-transacylation, the (R)-enantiomer (CAS: 86499-35-6) shows reduced compatibility in enzymatic reactions, highlighting the stereochemical dependence of substrate specificity .
Table 1: Comparison of (S)- and (R)-Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Number | 22246-76-0 | 86499-35-6 |
CapW Incorporation | High yield (~45–70%) | Not reported |
Pharmaceutical Role | Benazepril intermediate | Limited applications |
Substituent Variations at the 3-Position
Modifications at the 3-position significantly alter reactivity and biological activity:
Chloro-Substituted Analogue
3-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 86499-96-9) replaces the amino group with chlorine. This derivative is a precursor to benazepril but lacks the nucleophilic amine required for enzymatic transacylation, rendering it inactive in capuramycin biosynthesis .
Benzylamino-Substituted Analogue
3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 1207722-76-6) introduces a bulkier benzyl group. While this modification enhances lipophilicity, it reduces compatibility with CapW due to steric hindrance .
Table 2: Substituent Effects on Biochemical Activity
Compound | Substituent | CapW Incorporation | Pharmaceutical Use |
---|---|---|---|
(S)-3-Amino-... | -NH2 | High | Benazepril synthesis |
3-Chloro-... | -Cl | None | Benazepril precursor |
3-(Benzylamino)-... | -NH-Benzyl | Low | Not reported |
Ring-Modified Analogues
Dihydrobenzo[d][1,3]diazepin-2(3H)-one
This analogue (CAS: 29331-92-8) replaces the azepinone ring with a diazepinone structure.
Ivabradine Hydrochloride
Ivabradine (CAS: 148849-67-6) features a 7,8-dimethoxy-substituted benzazepinone core. While structurally related, its methoxy and bicyclic substituents confer selectivity for hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, diverging entirely from the antibiotic role of (S)-3-amino-... .
Table 3: Ring-Modified Analogues
Enzyme Substrate Specificity
CapW exhibits strict substrate preferences:
- Effective Substrates : Linear aliphatic amines (e.g., 17a–20a) and small α-lactams (e.g., 12a, 13a) are incorporated with yields >50% .
- Ineffective Substrates : Aryl amines (e.g., aniline derivatives) and carbocycles are rejected due to poor steric/electronic compatibility .
Key Research Findings
Stereochemical Sensitivity : The (S)-enantiomer’s configuration is essential for CapW-mediated biosynthesis, while the (R)-form is inactive .
Pharmaceutical Utility: Substitution at the 3-position determines applications—amino for antibiotics (capuramycin) and chloro for antihypertensives (benazepril) .
Enzyme Limitations : CapW’s inability to process bulky or aromatic amines underscores the need for precise structural mimicry in drug design .
Biological Activity
(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a chiral compound, has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : (3S)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
- CAS Number : 137036-54-5
The compound features a benzazepine core, characterized by a bicyclic structure that includes a benzene ring fused to an azepine ring. The presence of an amino group and a ketone group enhances its reactivity and potential for biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino and ketone groups facilitate hydrogen bonding and other interactions that modulate the activity of these targets, leading to various biological effects .
Antidepressant Activity
Research has indicated that compounds structurally similar to this compound exhibit antidepressant-like effects. For instance, studies on benzodiazepine derivatives have shown that they can inhibit norepinephrine and serotonin uptake in rat brain synaptosomes, suggesting potential for mood disorder treatments .
In vivo studies have demonstrated that certain analogs can produce effects comparable to established antidepressants like amitriptyline, indicating a promising avenue for further exploration of this compound in the treatment of depression .
Anxiolytic Properties
The anxiolytic potential of related compounds has also been explored. In behavioral tests such as the elevated plus maze and open field tests, compounds with similar structures have shown significant reductions in anxiety-like behaviors in rodents. This suggests that this compound may possess similar anxiolytic properties worth investigating .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, and how can reaction conditions be optimized for enantiomeric purity?
Basic Research Question
The compound is typically synthesized via cyclization of 2-aminobenzamide derivatives. A common method involves refluxing 2-aminobenzamides with orthoesters in absolute ethanol and acetic acid (1.5–2 equivalents) for 12–24 hours . Optimization includes adjusting solvent polarity, catalyst loading (e.g., chiral auxiliaries), and temperature to enhance stereoselectivity. For enantiomeric purity, chiral chromatography (e.g., HPLC with amylose-based columns) or asymmetric catalysis should be employed post-synthesis.
Advanced Research Question
Contradictions in yield and enantiomeric excess (ee) often arise from competing reaction pathways. For example, trace moisture may hydrolyze intermediates, reducing cyclization efficiency. To resolve this, use anhydrous conditions and monitor reaction progress via LC-MS. Kinetic resolution or enzymatic methods (e.g., lipase-mediated acyl transfer) can improve ee >98% .
Q. How do structural modifications at the 3-amino position influence biological activity, and what experimental strategies validate these effects?
Basic Research Question
The 3-amino group is critical for neurotransmitter receptor interactions (e.g., GABAA or serotonin receptors). Modifications like N-methylation or acyl substitution alter binding affinity. Structure-activity relationship (SAR) studies require systematic synthesis of analogs followed by radioligand binding assays (e.g., [³H]-flunitrazepam for GABAA) .
Advanced Research Question
Contradictory SAR data may arise from conformational flexibility. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict stable binding poses. Validate experimentally via X-ray crystallography of receptor-ligand complexes or 2D NMR (NOESY) to confirm intramolecular interactions .
Q. What analytical methods are most reliable for characterizing this compound and resolving spectral ambiguities?
Basic Research Question
Key characterization tools include:
- ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., J = 4–6 Hz for axial-equatorial protons in the azepine ring) .
- HPLC-MS : Quantify purity and detect trace impurities (<0.5%) using C18 columns with 0.1% formic acid in mobile phase .
Advanced Research Question
Ambiguities in NMR spectra (e.g., overlapping signals) can be resolved via COSY or HSQC experiments. For chiral verification, compare experimental circular dichroism (CD) spectra with density functional theory (DFT)-simulated spectra .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Basic Research Question
Stability studies in buffered solutions (pH 1–10) show degradation via hydrolysis of the lactam ring. Accelerated stability testing (40°C/75% RH for 6 months) identifies primary degradants using LC-QTOF-MS . Store lyophilized samples at -20°C under nitrogen to prevent oxidation.
Advanced Research Question
Contradictory degradation pathways (e.g., photolysis vs. hydrolysis) require controlled light-exposure experiments. Use quantum mechanical calculations (TD-DFT) to predict photodegradation products and validate with tandem mass spectrometry .
Q. What in vitro models are appropriate for evaluating neuropharmacological activity, and how can false positives be mitigated?
Basic Research Question
Primary neuronal cultures or SH-SY5Y cells are used for neuroactivity screening. Assays include calcium imaging (Fluo-4 AM) or patch-clamp electrophysiology to measure ion channel modulation . Include negative controls (e.g., NMDA receptor antagonists) to exclude nonspecific effects.
Advanced Research Question
False positives in high-throughput screens may arise from compound aggregation. Confirm activity via orthogonal assays (e.g., thermal shift assays for target engagement) and dynamic light scattering (DLS) to detect aggregates .
Properties
IUPAC Name |
(3S)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKXRGQXZRTQC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2NC(=O)[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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